molecular formula C17H20N6O3S B2378085 3-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034209-54-4

3-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2378085
CAS RN: 2034209-54-4
M. Wt: 388.45
InChI Key: YRFJXWQCTVHONO-UHFFFAOYSA-N
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Description

The compound “3-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole derivatives are known for their diverse pharmacological effects .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of hydrazine-coupled pyrazoles were synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, in one study, the indolizine ring system was found to be essentially planar, with r.m.s. deviations of 0.030 and 0.028 Å .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been explored. For instance, a new series of derivatives was synthesized via a one-pot, four-component method using readily available starting materials .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the dihedral angles between the indolizine ring system and the pyrazole rings were found to be 54.7 (3) and 8.6 (3)° in one molecule and 54.4 (3) and 6.6 (3)° in the other .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Novel compounds, including pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing a sulfonyl moiety, have been synthesized, starting from 4-(piperidin-1-sulfonyl)phenyl hydrazone. These compounds have been evaluated for antimicrobial activity, with some exhibiting significant effects. This highlights the potential of these derivatives in the development of new antimicrobial agents (Ammar et al., 2004).

Antiproliferative Activity Against Cancer Cell Lines

A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and tested for antiproliferative activity against various human cancer cell lines using the MTT assay. Some derivatives, notably compounds 6d, 6e, and 6i, showed promising activity, suggesting their potential as anticancer agents (Mallesha et al., 2012).

Development of Antibacterial Agents

Research aimed at creating new heterocyclic compounds with a sulfonamido moiety for antibacterial use led to the synthesis of various derivatives through reactions with active methylene compounds. Several of these new compounds demonstrated high antibacterial activities, indicating their potential as novel antibacterial agents (Azab et al., 2013).

Synthesis and Antimicrobial Evaluation of Pyrazolopyrimidines

A new series of pyrazolo[1,5-a]pyrimidine derivatives with sulfone groups were synthesized and evaluated for antimicrobial activity. The findings suggest that derivatives with a single sulfone group are more effective against bacteria and fungi compared to those with two sulfone groups, offering insights into the development of antimicrobial drugs (Alsaedi et al., 2019).

Exploration of Pyrazolopyrimidinone Derivatives for Insecticidal and Antibacterial Potentials

The synthesis of pyrimidine-linked pyrazol-3-yl amines and their derivatives through microwave irradiative cyclocondensation was explored, with subsequent evaluation of their insecticidal and antibacterial activities. This research contributes to the understanding of the structure-activity relationship in the development of new insecticides and antibacterial compounds (Deohate & Palaspagar, 2020).

Mechanism of Action

Target of Action

The primary target of the compound 3-[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one is the αvβ6 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix. In particular, the αvβ6 integrin plays a crucial role in cell adhesion and migration processes .

Mode of Action

This compound interacts with the αvβ6 integrin, inhibiting its function . It has a very high affinity for the αvβ6 integrin, as demonstrated in a radioligand binding assay . The inhibition of αvβ6 integrin disrupts cell adhesion and migration, which can have various downstream effects depending on the cellular context .

Pharmacokinetics

The compound has pharmacokinetic properties that are commensurate with inhaled dosing by nebulization . It has a long dissociation half-life (7 hours), indicating that it remains active for a significant period after administration . Furthermore, it has very high solubility in saline at pH 7 (>71 mg/mL), which could enhance its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of cell adhesion and migration processes due to the inhibition of αvβ6 integrin . This could potentially lead to the prevention of disease progression in conditions where these processes play a detrimental role.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound, and hence its bioavailability . .

Future Directions

The future directions for the research on similar compounds have been suggested. For instance, the hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

3-[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O3S/c1-11-15(12(2)21-20-11)27(25,26)22-8-5-13(6-9-22)23-10-19-16-14(17(23)24)4-3-7-18-16/h3-4,7,10,13H,5-6,8-9H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFJXWQCTVHONO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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